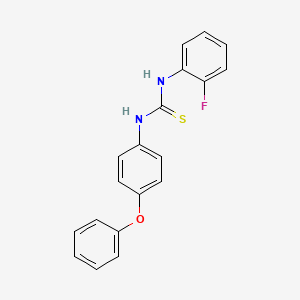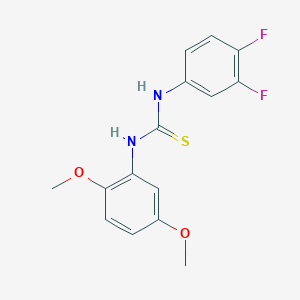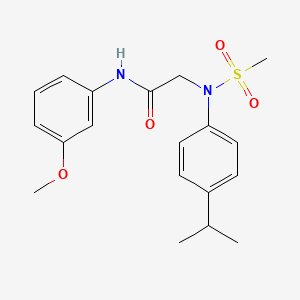
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea compounds and has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Wirkmechanismus
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It also inhibits the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's anti-cancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been found to reduce oxidative stress, inflammation, and cell proliferation in various in vitro and in vivo models. It has also been found to improve cognitive function and reduce the risk of cardiovascular diseases. However, the exact biochemical and physiological effects of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is stable, easily synthesized, and has low toxicity. However, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations as well. It is insoluble in water, making it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential.
Zukünftige Richtungen
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown promising results in preclinical studies, and its potential therapeutic applications are vast. Future research should focus on investigating its mechanism of action, optimizing its synthesis method, and developing new formulations that improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans. Furthermore, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's potential use in combination therapy with other drugs should be explored. Overall, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-methoxybenzylamine under basic conditions. The resulting product is then purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. This method has been found to be efficient and yields high purity N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQOUHGNQJHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)


![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)